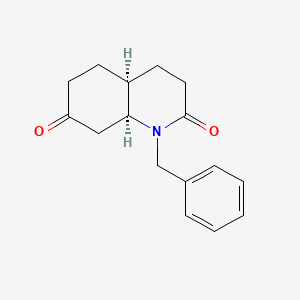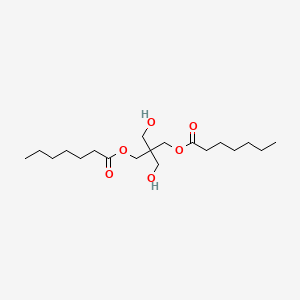
(4aS,8aS)-1-Benzylhexahydroquinoline-2,7(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aS,8aS)-1-Benzylhexahydroquinoline-2,7(1H,3H)-dione is a complex organic compound that belongs to the class of hexahydroquinolines These compounds are characterized by their unique bicyclic structure, which includes a quinoline core that is fully hydrogenated The presence of a benzyl group and two ketone functionalities at positions 2 and 7 further distinguishes this compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-1-Benzylhexahydroquinoline-2,7(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of an appropriate precursor, such as a substituted aniline, with a diketone. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. Additionally, hydrogenation steps are employed to fully saturate the quinoline ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(4aS,8aS)-1-Benzylhexahydroquinoline-2,7(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to further hydrogenate the compound or to reduce any oxidized functionalities.
Substitution: The benzyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional ketone or carboxyl groups, while reduction can produce fully saturated hexahydroquinoline derivatives.
Applications De Recherche Scientifique
(4aS,8aS)-1-Benzylhexahydroquinoline-2,7(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of antimicrobial and anticancer research.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (4aS,8aS)-1-Benzylhexahydroquinoline-2,7(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, thereby exerting antimicrobial activity, or it may interact with cellular receptors to induce apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexahydroquinoline derivatives: These compounds share the fully hydrogenated quinoline core but may differ in their substituents and functional groups.
Benzyl-substituted quinolines: These compounds have a benzyl group attached to the quinoline ring but may not be fully hydrogenated.
Diketone-containing quinolines: These compounds have ketone functionalities similar to (4aS,8aS)-1-Benzylhexahydroquinoline-2,7(1H,3H)-dione but may vary in their overall structure.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a benzyl group and two ketone functionalities. This combination of features contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
65850-12-6 |
|---|---|
Formule moléculaire |
C16H19NO2 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
(4aS,8aS)-1-benzyl-4,4a,5,6,8,8a-hexahydro-3H-quinoline-2,7-dione |
InChI |
InChI=1S/C16H19NO2/c18-14-8-6-13-7-9-16(19)17(15(13)10-14)11-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2/t13-,15-/m0/s1 |
Clé InChI |
GVTHMAUDMNJDLT-ZFWWWQNUSA-N |
SMILES isomérique |
C1CC(=O)C[C@H]2[C@@H]1CCC(=O)N2CC3=CC=CC=C3 |
SMILES canonique |
C1CC(=O)CC2C1CCC(=O)N2CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine](/img/structure/B14469990.png)


![6H-Benzo[c]phenothiazine, 5,7-dihydro-](/img/structure/B14470020.png)





![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)



